N~2~-benzyl-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine ring substituted with a benzyl group, a furan-2-ylmethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe nitration can be achieved using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . Subsequent steps involve the use of reagents such as benzyl chloride and furan-2-ylmethyl chloride under basic conditions to introduce the respective substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and substitution reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The benzyl and furan-2-ylmethyl groups can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloride, furan-2-ylmethyl chloride, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction of the nitro group: Formation of N2-benzyl-N4-[(furan-2-yl)methyl]-5-aminopyrimidine-2,4,6-triamine.
Hydrogenation of the furan ring: Formation of N2-benzyl-N4-[(tetrahydrofuran-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The benzyl and furan-2-ylmethyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N2-benzyl-N4-[(furan-2-yl)methyl]-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.
N2-benzyl-N4-[(tetrahydrofuran-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a hydrogenated furan ring.
Uniqueness
N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both a nitro group and a furan-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16N6O3 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H16N6O3/c17-14-13(22(23)24)15(18-10-12-7-4-8-25-12)21-16(20-14)19-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H4,17,18,19,20,21) |
InChI Key |
JHNCDVCGEHHYAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Origin of Product |
United States |
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